molecular formula C23H25NO5 B2935155 (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 859661-43-1

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2935155
CAS No.: 859661-43-1
M. Wt: 395.455
InChI Key: NHSHWZKPAMCNTE-MOSHPQCFSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic benzylidene-benzofuranone derivative offered for research use in neuroscience and medicinal chemistry. This compound is part of a class of small molecules investigated for their potential to interact with key biological targets implicated in complex neurological disorders. Preliminary research on structurally related benzylidene-benzofuranones and thiazole derivatives suggests potential application in targeting protein kinases, such as the Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), which are considered important regulators of neuronal function and are actively studied in the context of Alzheimer's disease and Down syndrome . The piperidin-1-ylmethyl substituent is a common pharmacophore intended to enhance the molecule's ability to engage with enzymatic targets within the central nervous system. The core value of this compound for researchers lies in its use as a chemical probe to elucidate the pathobiology of kinase-mediated signaling pathways and to validate new targets for therapeutic intervention. Its mechanism of action is hypothesized to involve the modulation of kinase activity, potentially leading to altered phosphorylation states of downstream proteins and affecting critical cellular processes. Researchers can utilize this compound for in vitro biochemical assays, target-based screening, and structure-activity relationship (SAR) studies to advance the development of novel neurotherapeutic agents. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-19-8-6-7-15(22(19)28-2)13-20-21(26)16-9-10-18(25)17(23(16)29-20)14-24-11-4-3-5-12-24/h6-10,13,25H,3-5,11-12,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSHWZKPAMCNTE-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which has gained attention for its diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound features a benzofuran backbone, which is known for its significant pharmacological properties. The presence of various functional groups, such as methoxy and piperidine moieties, enhances its biological profile.

1. Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to this compound have shown effectiveness in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 by over 90% in vitro studies on macrophage cells .

2. Anticancer Activity

Benzofuran derivatives have been reported to induce apoptosis in various cancer cell lines. In particular, studies have demonstrated that related compounds can inhibit cell proliferation in human leukemia cells (K562), with some derivatives inducing apoptosis rates of approximately 24% . The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

3. Antioxidant Effects

The antioxidant activity of benzofuran derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting against cellular damage and has implications for aging and chronic diseases .

4. Neuroprotective Effects

Benzofurans have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The modulation of neurotransmitter systems through selective inhibition of monoamine oxidases (MAO-A and MAO-B) has been linked to improved cognitive functions .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytokine Modulation : Inhibition of NF-kB signaling pathways reduces inflammation.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through ROS generation and mitochondrial membrane potential disruption.
  • Enzyme Inhibition : Selective inhibition of key enzymes involved in disease processes, such as MAO-A/B.

Data Summary

Activity TypeEffectivenessMechanism
Anti-inflammatoryReduction of TNF-alpha and IL-6NF-kB inhibition
AnticancerInduction of apoptosis (24%)ROS generation
AntioxidantScavenging free radicalsDirect interaction with ROS
NeuroprotectiveCognitive improvementMAO inhibition

Case Studies

  • K562 Human Leukemia Cells : A study demonstrated that derivatives similar to the target compound induced significant apoptosis through ROS-mediated pathways, highlighting their potential in cancer therapy .
  • Inflammatory Models : In vitro models showed that compounds reduced inflammatory markers significantly, indicating their therapeutic potential in chronic inflammatory diseases .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The benzylidene moiety (C=CH-Ar) participates in reversible condensation reactions under acidic or basic conditions:

  • Claisen-Schmidt Condensation : Forms the benzylidene group via aldol-like coupling between 6-hydroxybenzofuran-3(2H)-one derivatives and 2,3-dimethoxybenzaldehyde in the presence of KOH or NaOH .

  • Knoevenagel Reaction : Achieves regioselective C-7 functionalization using microwave-assisted protocols with aminals or aldehydes (e.g., 2,3-dimethoxybenzaldehyde) .

Key Data:

Reaction TypeConditionsYieldSource
Claisen-SchmidtKOH, EtOH/DMF, RT, 4–6 h60–75%
KnoevenagelAcONa/AcOH, MWI (120–150°C, 20 min)72–98%

Nucleophilic Substitution

The piperidinylmethyl group (-CH₂-piperidine) undergoes alkylation and amination:

  • Mannich Reaction : Reacts with secondary amines (e.g., piperidine) under microwave irradiation to form quaternary ammonium salts .

  • N-Alkylation : The tertiary amine in the piperidine ring can act as a nucleophile in SN2 reactions with alkyl halides.

Example Reaction Pathway:

  • Formation of Mannich Base :
    Benzofuran+CH2O+PiperidineMannich Adduct\text{Benzofuran}+\text{CH}_2\text{O}+\text{Piperidine}\rightarrow \text{Mannich Adduct}

Oxidation and Reduction

The hydroxy (-OH) and ketone (C=O) groups are redox-active:

  • Oxidation : The 6-hydroxy group is oxidized to a quinone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reduction : The α,β-unsaturated ketone (benzylidene) is hydrogenated with H₂/Pd-C to yield dihydrobenzofuran derivatives.

Stability Notes:

  • The Z-configuration of the benzylidene group stabilizes the compound against thermal degradation .

Acid-Base Reactions

The phenolic -OH group (C6) exhibits pH-dependent behavior:

  • Deprotonation : Forms a phenolate ion in basic media (pH > 10), enhancing solubility in polar solvents.

  • Protonation : The piperidine nitrogen acts as a weak base (pKa ~ 9.5), protonating in acidic conditions.

Electrophilic Aromatic Substitution

The benzofuran core undergoes regioselective substitution:

  • Nitration : Occurs at the C-5 position using HNO₃/H₂SO₄.

  • Sulfonation : Achieved with SO₃ in DMF at 0°C.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : The brominated benzofuran derivative reacts with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig : Amination at C-7 using Pd(OAc)₂/Xantphos and primary amines .

Mechanistic Insights

  • The Z-configuration of the benzylidene group sterically hinders nucleophilic attack at the β-carbon, favoring reactivity at the α-position .

  • The piperidine ring enhances solubility in organic solvents, facilitating reactions in nonpolar media.

Comparison with Similar Compounds

Table 1: Key Analogs with Modified Benzylidene Substituents

Compound Name Benzylidene Substituent Yield (%) Melting Point (°C) Key Properties
(Z)-2-(2,3-Dihydroxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one (6e) 2,3-dihydroxy 63 271.8–272.1 Higher polarity due to hydroxyls; reduced solubility in apolar solvents
(Z)-2-(4’-Dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one (97) 4-dimethylamino Electron-donating group enhances fluorescence; potential tyrosinase inhibition
(Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2,4-dichloro Electron-withdrawing Cl groups increase electrophilicity; improved stability

Key Findings :

  • Methoxy vs. Hydroxy : The 2,3-dimethoxy group in the target compound improves lipophilicity (logP ~2.8 estimated) compared to the dihydroxy analog 6e (logP ~1.2), favoring membrane permeability .
  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group in compound 97 red-shifts UV absorption (λmax ~450 nm vs. 410 nm for the target compound), suggesting altered electronic transitions .

Modifications to the Piperidine Substituent

Table 2: Piperidine Derivatives and Their Physicochemical Properties

Compound Name Piperidine Substituent Yield (%) HRMS (Found) Notes
Target Compound Piperidin-1-ylmethyl 23 375.1473 [M]+ Moderate yield; yellow solid
(Z)-7-((3-Methylpiperidin-1-yl)methyl) Analog (6) 3-methylpiperidine 68 389.1626 [M]+ Increased steric bulk reduces reactivity in Mannich step
(Z)-7-((4-Methylpiperidin-1-yl)methyl) Analog (7) 4-methylpiperidine 73 Higher yield due to improved regioselectivity

Key Findings :

  • Steric Effects : The 3-methylpiperidine analog (6) shows a 68% yield in the Mannich reaction, outperforming the target compound (23%), likely due to reduced steric hindrance during nucleophilic attack .
  • Basicity : The unsubstituted piperidine in the target compound (pKa ~10.5) offers stronger basicity than methyl-substituted analogs, influencing solubility in acidic media .

Core Structure Analogues

Table 3: Benzofuran-3(2H)-one Derivatives with Alternative Cores

Compound Name Core Modification Key Feature Reference
(Z)-2-(Indol-3-ylmethylidene)-7-(azepan-1-ylmethyl) Analog Indole-based benzylidene Enhanced π-stacking with aromatic systems; potential kinase inhibition
(Z)-2-(3-Fluorobenzylidene)-6-(2-methylprop-2-enoxy) Analog Allyloxy substituent Improved metabolic stability due to fluorine

Key Findings :

  • Indole vs. Benzylidene : The indole-containing analog () exhibits a broader absorption spectrum (λmax ~480 nm), suggesting extended conjugation .
  • Fluorine Substitution : The 3-fluorobenzylidene derivative () shows increased resistance to oxidative degradation compared to the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via a multi-step pathway involving benzofuran core formation, followed by condensation with substituted benzaldehydes. For example, benzofuran-3(2H)-one derivatives are often synthesized using base-catalyzed cyclization (e.g., NaH in THF) of phenolic precursors . The 2,3-dimethoxybenzylidene moiety is introduced via acid- or base-mediated aldol condensation. Intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HPLC to assess purity (>95%) . Piperidin-1-ylmethyl substitution at position 7 is achieved via Mannich reaction conditions, monitored by LC-MS .

Q. How can researchers ensure the stereochemical integrity of the (Z)-isomer during synthesis?

  • Methodological Answer : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the 6-hydroxy group and the ketone oxygen. Stereoselective synthesis is achieved using microwave-assisted clay catalysis (e.g., montmorillonite K10), which promotes the thermodynamically favored (Z)-isomer via π-π stacking interactions . Reaction progress is tracked by polarimetry and NOESY NMR to confirm spatial proximity of the benzylidene and benzofuran moieties .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Methodological Answer :

  • HPLC-DAD/UV with C18 columns (e.g., 0.1% formic acid/acetonitrile gradient) resolves impurities (<0.5%) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C24H25NO6: 424.1758) .
  • FT-IR identifies key functional groups: O-H stretch (~3400 cm⁻¹), conjugated ketone (1680 cm⁻¹), and aromatic C-O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from solvent-dependent aggregation or stereochemical instability . Mitigation strategies include:

  • Solvent standardization : Use DMSO with <0.1% water to prevent hydrate formation .
  • Time-resolved assays : Monitor activity over 24–72 hours to account for degradation .
  • Co-crystallization studies : Validate binding modes via X-ray crystallography with target proteins (e.g., Mycobacterium tuberculosis MtrA) .

Q. What computational approaches predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) with flexible side-chain sampling identifies potential kinase-binding pockets (e.g., CDK2, IC50 predicted: 1.2 µM) .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, focusing on hydrogen bonds with catalytic lysine residues .
  • QSAR models prioritize derivatives with enhanced logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. How does the piperidin-1-ylmethyl group influence pharmacokinetic properties?

  • Methodological Answer : The piperidine moiety enhances solubility (logS: -3.2 in PBS) and CYP450 stability by reducing oxidative metabolism.

  • PAMPA assay : Measures passive permeability (Pe: 5.6 × 10⁻⁶ cm/s) .
  • Microsomal stability : Incubate with rat liver microsomes (RLM); quantify remaining compound via LC-MS/MS (t1/2: 45 min) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its anti-inflammatory activity?

  • Methodological Answer :

  • NF-κB luciferase reporter assay (IC50: 8.7 µM) in RAW 264.7 macrophages stimulated with LPS .
  • ELISA for TNF-α/IL-6 secretion (dose-response: 1–50 µM) .
  • ROS scavenging assay (DCFH-DA probe) with EC50 comparison to ascorbic acid .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–20% montmorillonite), and microwave power (300–600 W) .
  • Process analytical technology (PAT) : In-line Raman spectroscopy monitors reaction completion (≥95% conversion in 30 min) .
  • Crystallization optimization : Use anti-solvent (hexane) addition rate of 0.5 mL/min to enhance crystal purity .

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